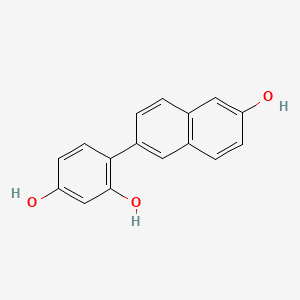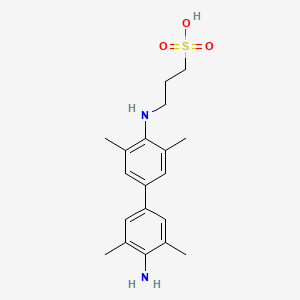
Tmb-PS
描述
TMB-PS, also known as 3-[(4’-amino-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4-yl)amino]-1-propanesulfonic acid, is a chromogenic reagent used for the detection of hydrogen peroxide in enzymatic analysis of body fluids . It is a white to pale yellow crystalline solid .
Synthesis Analysis
While specific synthesis details for TMB-PS were not found, a related compound, Schiff Base–TMB, was synthesized from the starting material ethyl acrylate ester derivative .Molecular Structure Analysis
The molecular structure of TMB-PS is represented by the InChI code: 1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24) .Chemical Reactions Analysis
TMB-PS reacts with various reactive oxygen species (ROS) and reactive nitrogen species (RNS) to produce colored molecules. This reaction is pH-dependent and involves a multi-step oxidation process .Physical And Chemical Properties Analysis
TMB-PS has a molecular weight of 362.49 . It is soluble in water and can be used under neutral, acidic, and alkaline conditions .安全和危害
未来方向
The TMB-PS market is expected to grow due to increasing demand for sustainable and eco-friendly solutions in the energy sector. It is being adopted for the conversion of biomass into biofuels and other valuable products . The market growth is also influenced by the increasing focus on circular economy principles and sustainable resource management .
作用机制
Target of Action
TMB-PS, also known as N-(3-sulfopropyl)-3,3’,5,5’-tetramenthylbenzidine sodium salt , is primarily targeted towards the detection of hydrogen peroxide in enzymatic analysis of body fluids . The primary role of this compound is to act as a chromogenic reagent .
Mode of Action
TMB-PS interacts with its target, hydrogen peroxide, through a process known as oxidation . This interaction is catalyzed by peroxidase enzymes such as horseradish peroxidase . TMB-PS acts as a hydrogen donor for the reduction of hydrogen peroxide to water . The oxidation of TMB-PS leads to the formation of a diimine-diamine complex .
Biochemical Pathways
The biochemical pathway affected by TMB-PS involves the reduction of hydrogen peroxide to water . This process is facilitated by peroxidase enzymes . The oxidation of TMB-PS to a diimine-diamine complex results in a color change that can be detected visually or using a spectrophotometer .
Result of Action
The result of TMB-PS’s action is a color change due to the formation of a diimine-diamine complex . This color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm . The reaction can be halted by the addition of acid or another stop reagent . Using sulfuric acid turns TMB yellow, with a peak absorbance of 450 nm . The amount of converted TMB may be indexed by the amount of 450 nm light it absorbs .
Action Environment
TMB-PS is soluble in water and can be used under neutral, acidic, and alkaline conditions . It should be noted that TMB-PS is photosensitive and should be kept out of direct sunlight . The compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as light exposure and pH levels .
属性
IUPAC Name |
3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNAFYJQMXPVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tmb-PS | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



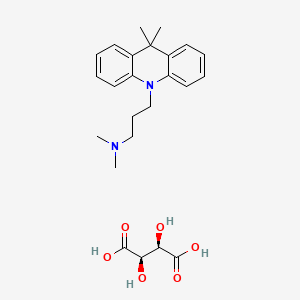

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)
![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)

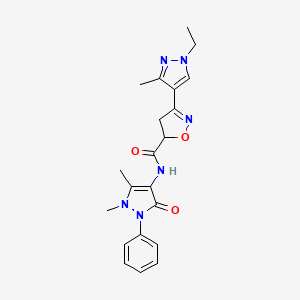
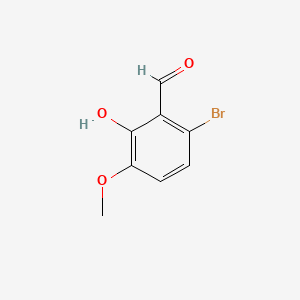
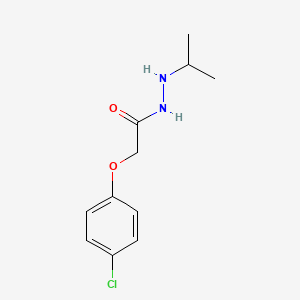
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
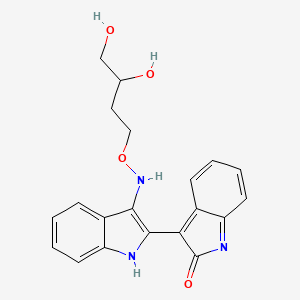
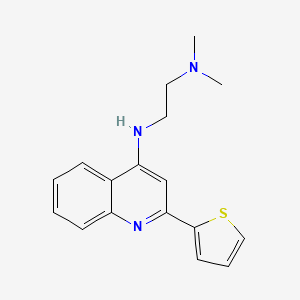
![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)

